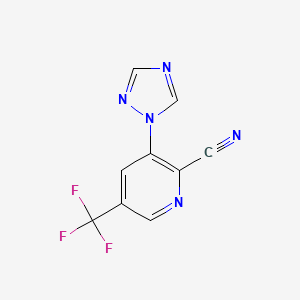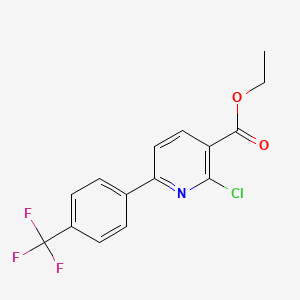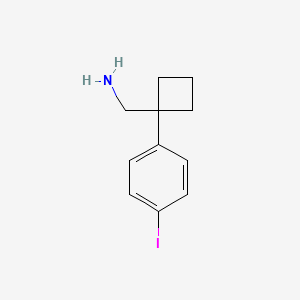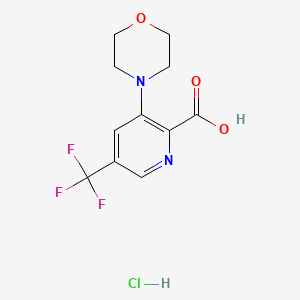
3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile
Descripción general
Descripción
“3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile” is a chemical compound that belongs to the family of triazoles . Triazoles are a family of five-membered rings that contain three nitrogen atoms and two double bonds . The four triazole isomers (1 H -1,2,3-, 2 H -1,2,3-, 1 H -1,2,4-, and 2 H -1,2,4-) differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms . All of the triazoles are planar and aromatic .
Synthesis Analysis
The synthesis of triazole compounds has been reported in various studies . A novel, metal-free process for the challenging synthesis of 2- (3-methyl-1H-1,2,4-triazol-1-yl) acetic acid is reported, which features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective and environmentally benign, due to the avoidance of chromatography and isolation steps . Compared to the earlier batch routes, higher yields were achieved in a flow reactor .Molecular Structure Analysis
Triazoles are planar and aromatic . They contain three nitrogen atoms and two double bonds . The four triazole isomers differ by the arrangement of the nitrogen atoms and the locations of their three hydrogen atoms .Chemical Reactions Analysis
The synthesis of triazole compounds involves an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective and environmentally benign .Aplicaciones Científicas De Investigación
Synthetic, Physical, and Chemical Properties : This compound, a derivative of 1,2,4-triazole, is notable for its wide range of biological effects. Research indicates its potential in antifungal, antidepressant, anticancer, cardio-, and hepatoprotective applications. The physical and chemical properties of these derivatives have been a subject of study, emphasizing their relevance in developing new pharmaceuticals (Kaplaushenko et al., 2016).
DNA Interaction Properties : Studies on novel compounds, including triazol derivatives, have focused on their interaction with DNA. Such interactions are crucial in understanding their potential as anticancer agents, especially in photodynamic therapy applications (Ü. Demirbaş et al., 2019).
Solvothermal Generation Studies : Investigations into the solvothermal syntheses of 1,2,4-triazole derivatives have been conducted, offering insights into the formation processes of these compounds. Such studies are vital for developing more efficient synthesis methods (Lin Cheng et al., 2007).
Electroluminescent Devices : Research on Ir(III) emitters based on 1,2,4-triazole derivatives has shown potential applications in electroluminescent devices like OLEDs. The properties of these compounds can be tuned for specific light emission, important for electronic display technology (J. Fernández-Hernández et al., 2013).
Antimicrobial Applications : Novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial properties. Such studies are crucial in the search for new and effective antimicrobial agents (Amal Al‐Azmi & H. Mahmoud, 2020).
Direcciones Futuras
The future directions for the study of “3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)picolinonitrile” and similar compounds could include further exploration of their synthesis methods, investigation of their physical and chemical properties, and examination of their potential applications in various fields. The methodology used for the synthesis of these compounds could find useful applications for the rapid and sustainable construction of differentially-functionalized 1,2,4-triazoles .
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N5/c10-9(11,12)6-1-8(7(2-13)15-3-6)17-5-14-4-16-17/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVZFLFBRWXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N2C=NC=N2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]isothiourea hydrochloride](/img/structure/B1411108.png)



![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1411117.png)
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)




![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
